1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol
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Overview
Description
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds The naphtho[2,3-d]imidazole structure is fused with a naphthalene ring, which adds to its complexity and potential for diverse chemical reactivity
Preparation Methods
The synthesis of 1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms, potentially altering its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol can be compared with other imidazole derivatives such as:
2-(1H-Imidazol-1-yl)ethanol: This compound has a simpler structure and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
5-Nitro-1H-imidazole-1-ethanol: Known for its antimicrobial properties, this compound is used in the treatment of infections.
1-Methyl-1H-imidazole: This derivative is used as a catalyst in various chemical reactions and has applications in the pharmaceutical industry.
The uniqueness of this compound lies in its fused naphthalene ring, which enhances its chemical reactivity and potential for diverse applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activity opens up possibilities for new drug development. Continued research into its properties and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(1H-benzo[f]benzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C13H12N2O/c1-8(16)13-14-11-6-9-4-2-3-5-10(9)7-12(11)15-13/h2-8,16H,1H3,(H,14,15) |
InChI Key |
JUUWHNCMDJJGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC3=CC=CC=C3C=C2N1)O |
Origin of Product |
United States |
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